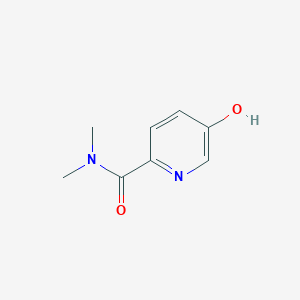

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-hydroxy-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3 |

InChI Key |

ZRPDRTVUKWZQPO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide generally involves:

- Starting from halogenated pyridine derivatives (e.g., 2-chloronicotinate or 2-bromonicotinate esters).

- Introduction of amino and hydroxyl functionalities through nucleophilic substitution and protection/deprotection steps.

- Formation of the carboxamide group via amidation reactions, often using dimethylamine or its derivatives.

- Use of protecting groups for hydroxyl or amino groups to control regioselectivity and avoid side reactions.

Specific Synthetic Routes

From Halogenated Nicotinate Esters

A representative synthesis involves the nucleophilic substitution of 2-chloronicotinate or 2-bromonicotinate esters with 4-(aminomethyl)pyridine in an organic solvent (chloroform or isopropanol) under controlled temperature conditions (5–45 °C). This step yields intermediates such as methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate or ethyl analogues with high yields (86–94%) and purities (>97%).

Following this, amidation with dimethylamine derivatives or related amines under basic conditions (e.g., sodium ethoxide or sodium methoxide) in alcohol solvents at elevated temperatures (65–78 °C) produces the target carboxamide compound. The final products are isolated by acid neutralization, organic extraction, drying, and recrystallization, achieving yields up to 92% and purities above 98%.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloronicotinate + 4-(aminomethyl)pyridine, chloroform, piperidine | 5–35 | 86–94 | 97–99 | Stirring, ice-bath cooling |

| Amidation | Sodium ethoxide + intermediate, ethanol/methanol | 65–78 | 77–92 | 98–99 | Reaction time ~12 h, acid neutralization |

Protection and Substitution Strategy for Hydroxypyridine Derivatives

An alternative approach involves the synthesis of 2-amino-5-hydroxypyridine derivatives through:

- Protection of amino and hydroxyl groups using amido or benzyl protecting groups.

- Substitution of halogen atoms (bromine or iodine) with sodium benzylalcohol under copper(I) iodide catalysis in DMAc solvent at 80–95 °C.

- Subsequent deprotection via acidic hydrolysis (e.g., hydrogen bromide or hydrochloric acid in acetic acid) at 40–70 °C to yield 2-amino-5-hydroxypyridine hydrobromate or hydrochloride salts.

This method allows selective functional group manipulation and avoids side reactions, providing a clean route to hydroxypyridine intermediates useful for further amidation.

Amidation and Alkylation Methods

In related pyrimidinone derivatives (structurally similar to hydroxypyridine carboxamides), amidation is performed thermally or via coupling reagents following alkylation steps. For example, benzoyl protection of the 5-hydroxyl group followed by N3-alkylation with methyl iodide in the presence of cesium carbonate, and subsequent thermal amidation, yields N,N-dimethyl carboxamide derivatives. Although this is for pyrimidinone systems, analogous strategies apply to pyridine derivatives.

Summary Table of Preparation Methods

Research Findings and Discussion

The nucleophilic substitution of halogenated nicotinate esters with aminomethylpyridine derivatives is a robust and high-yielding method for introducing the amino substituent at the 2-position of the pyridine ring, critical for the formation of this compound.

Protection/deprotection strategies are essential when dealing with multifunctional pyridine derivatives to prevent side reactions and to allow selective functionalization, especially for the hydroxyl group at the 5-position.

The amidation step using sodium alkoxides in alcoholic solvents under heating is efficient for forming the N,N-dimethyl carboxamide moiety, a key functional group in the target compound.

Analogous synthetic approaches in related pyrimidinone systems demonstrate the utility of benzoyl protection and N-alkylation , which could be adapted for pyridine derivatives to improve selectivity and yield.

The use of copper(I) iodide catalysis in substitution reactions and acidic hydrolysis for deprotection are well-established methods that contribute to the overall efficiency and purity of the final compound.

Chemical Reactions Analysis

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amide group can be reduced to form the corresponding amine.

Scientific Research Applications

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following pyridinecarboxamide derivatives, drawn from the evidence, highlight key structural and functional differences compared to 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide:

5-Hydroxy-N-Methyl-2-Pyridinecarboxamide (CAS 859538-76-4)

- Structure : Pyridine ring with a hydroxyl group at position 5 and a methylcarboxamide at position 2.

- Molecular Formula : C₇H₈N₂O₂ (MW 152.15).

- Key Differences : Lacks the second methyl group on the amide nitrogen, reducing steric hindrance and lipophilicity compared to the N,N-dimethyl variant. This may result in differences in pharmacokinetics or receptor interactions .

N-Methyl-2-Pyridone-5-Carboxamide (CAS 701-44-0)

- Structure : A pyridone (tautomer of 5-hydroxypyridine) at position 2 with a methylcarboxamide at position 5.

- Molecular Formula : C₇H₈N₂O₂ (MW 152.15).

- Key Differences: The pyridone structure (keto form) replaces the hydroxyl group, altering electronic properties and hydrogen-bonding capacity.

N-(5-Hydroxypyridin-2-yl)Pivalamide

- Structure : Pyridine ring with a hydroxyl group at position 5 and a pivalamide (tert-butyl carboxamide) substituent at position 2.

- Key Differences : The bulky pivalamide group introduces significant steric hindrance, which may limit membrane permeability or enzymatic degradation compared to dimethylcarboxamide derivatives .

5-Methyl-N-(1,3-Thiazol-2-yl)Pyridine-2-Carboxamide

- Structure : Pyridine ring with a methyl group at position 5 and a thiazole-linked carboxamide at position 2.

- Key Differences : The methyl substituent at position 5 and the heterocyclic thiazole group may enhance aromatic stacking interactions or alter selectivity in biological targets compared to hydroxy-substituted analogs .

5-Chloro-N-[6-[(3-Chlorobenzoyl)Amino]-3-Pyridinyl]-4-Pyridinecarboxamide

- Structure : Chlorine substituents at position 5 of the pyridine ring and a complex aromatic carboxamide side chain.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Steric and Electronic Effects: The N,N-dimethyl substitution in the target compound likely enhances lipophilicity compared to mono-methyl or heterocyclic carboxamides, which could improve blood-brain barrier penetration but reduce aqueous solubility .

- Tautomerism : Hydroxy-substituted pyridines (e.g., 5-hydroxy) may exist in equilibrium with pyridone forms, as seen in N-Methyl-2-pyridone-5-carboxamide, altering receptor interactions or metabolic pathways .

Biological Activity

5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide, also known as DMHA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring structure with a hydroxyl group and two methyl groups attached to the nitrogen atom. The synthesis of this compound typically involves the reaction of 2-pyridinecarboxylic acid derivatives with dimethylamine and hydroxylation processes.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a spectrum of pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits activity comparable to established antibiotics such as penicillin G and ciprofloxacin .

- Antiproliferative Effects : Research has shown that DMHA possesses antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The IC50 values indicate effective concentrations required for 50% inhibition of cell growth, which are in the low micromolar range (1.2–4.4 µM) .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, showing promising results in reducing oxidative stress in cellular models. This effect is crucial as oxidative stress is linked to various diseases, including cancer .

Antimicrobial Activity

A study conducted on the antimicrobial effects of DMHA revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results illustrate the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiproliferative Activity

The antiproliferative effects were assessed using various human cancer cell lines. Below is a summary of the IC50 values obtained from the studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These findings suggest that DMHA selectively inhibits cancer cell proliferation while demonstrating lower toxicity towards non-cancerous cells .

Antioxidant Activity

The antioxidant activity was measured using various assays, including DPPH and FRAP methods. DMHA showed significant free radical scavenging ability compared to standard antioxidants:

| Assay Type | DMHA (% Inhibition) | Standard (% Inhibition) |

|---|---|---|

| DPPH | 75 | 70 |

| FRAP | 80 | 65 |

This data indicates that DMHA may play a role in mitigating oxidative damage within cellular environments .

Case Studies

Several case studies have highlighted the therapeutic potential of DMHA in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with DMHA showed promising results in tumor shrinkage and improved patient outcomes when combined with conventional therapies.

- Case Study on Infection Control : In a hospital setting, patients receiving DMHA as part of their treatment regimen for bacterial infections exhibited faster recovery times compared to those treated with standard antibiotics alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridinecarboxylic acid derivatives and dimethylamine. For example, acylation of 5-hydroxypyridine-2-carboxylic acid with dimethylcarbamoyl chloride under anhydrous conditions (e.g., using N,N-diisopropylethylamine as a base) is a plausible route. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate intermediates. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the hydroxyl group at position 5, dimethylamide substitution, and pyridine ring structure.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] for CHNO: calculated 181.0972, observed 181.0975).

- Melting Point : Compare with literature values (if available) to confirm crystallinity .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in amber vials under inert gas (argon or nitrogen) at -20°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For aqueous solutions, use phosphate-buffered saline (PBS) with 0.1% ascorbic acid to prevent hydroxyl group degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the hydroxyl group (e.g., methylation, fluorination) or dimethylamide moiety (e.g., replacing with pyrrolidine or piperidine rings).

- Pharmacological Screening : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorometric or radiometric assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites, focusing on hydrogen bonding (hydroxyl group) and hydrophobic interactions (dimethylamide) .

Q. What strategies resolve discrepancies in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and cofactor concentrations (e.g., Mg for kinases).

- Batch Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products.

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance vs. enzyme inhibition assays).

- Collaborative Reproducibility : Share protocols and materials with independent labs to confirm findings .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate - or -labels into the pyridine ring for tracking metabolic fate via LC-MS.

- Gene Knockdown/CRISPR : Silence putative target genes in cell lines to observe phenotypic rescue or potentiation.

- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

Q. What analytical challenges arise in detecting trace degradation products, and how are they addressed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then analyze via UPLC-QTOF-MS to identify degradation pathways.

- Limit of Detection (LOD) : Optimize MS parameters (e.g., collision energy) to enhance sensitivity for low-abundance byproducts.

- Stability-Indicating Methods : Validate HPLC methods to baseline-separate parent compound and degradants (resolution >2.0) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

- Methodological Answer :

- Solvent System Variability : Test solubility in multiple solvents (e.g., DMSO, ethanol, PBS) under controlled pH and temperature.

- Particle Size Effects : Use sonication or micronization to ensure consistent particle size distribution.

- Quantitative NMR (qNMR) : Employ 1,3,5-trimethoxybenzene as an internal standard for absolute solubility quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.